molecular formula C11H23ClN2O3 B11728313 tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

Cat. No.: B11728313
M. Wt: 266.76 g/mol
InChI Key: BNXCTBDXQMLEQA-OULXEKPRSA-N
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Description

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1

InChI Key

BNXCTBDXQMLEQA-OULXEKPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with a piperidine precursor, such as 3-methoxypiperidin-4-one or its protected derivatives. Reagents critical to the process include:

  • tert-Butyl dicarbonate (Boc₂O) : For amine protection.

  • Sodium tris(acetoxy)borohydride (STAB) : For reductive amination.

  • Methylation agents (e.g., methyl iodide) : For introducing the methoxy group.

  • Hydrochloric acid (HCl) : For salt formation.

Protection of the Piperidine Ring

The Boc group is introduced early to protect the secondary amine of the piperidine ring. For example, reacting 3-methoxypiperidin-4-one with Boc₂O in the presence of a base like triethylamine yields tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate. This step ensures chemoselectivity in subsequent reactions.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C.

  • Yield: ~85–90% (estimated from analogous protocols).

Introduction of the Amino Group via Reductive Amination

The ketone at position 4 is converted to an amine through reductive amination. Treatment of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate with ammonium acetate and STAB in THF selectively reduces the imine intermediate to the amine, yielding tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate.

Critical Parameters :

  • Stereochemical Control : The (3R,4S) configuration arises from the facial selectivity of the borohydride reagent during reduction.

  • Reaction Time : 2–4 hours at 0–20°C.

  • Workup : Aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane).

Hydrochloride Salt Formation

The free base is treated with HCl in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt. This step achieves high purity (>95%) and stabilizes the compound for storage.

Procedure :

  • Dissolve the free base in cold ethanol.

  • Bubble HCl gas or add concentrated HCl dropwise.

  • Filter and wash the precipitate with cold ether.

  • Dry under vacuum.

Stereochemical Control Mechanisms

Achieving the (3R,4S) configuration necessitates chiral induction during key steps:

  • Asymmetric Reduction : Use of chiral catalysts like (R)- or (S)-BINAP in combination with transition metals (e.g., ruthenium) for ketone reduction.

  • Chiral Auxiliaries : Temporary stereodirecting groups attached to the piperidine ring during methoxy introduction.

Example : In analogous syntheses, (3R,4S)-configured piperidines are obtained via Sharpless asymmetric dihydroxylation followed by Mitsunobu reaction to install the methoxy group.

Analytical Characterization

Physicochemical data for this compound are consistent across sources:

Property Value Source
Molecular FormulaC₁₁H₂₂N₂O₃·HCl
Molecular Weight266.76 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point306.2 ± 42.0°C (at 760 mmHg)
Flash Point139.0 ± 27.9°C
Storage Conditions0–8°C (desiccated)

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.30 (s, 3H, OCH₃), 3.70–3.90 (m, 2H, piperidine-H).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Challenges and Optimization Strategies

Competing Stereoisomers

The proximity of the methoxy and amino groups can lead to epimerization. Mitigation strategies include:

  • Low-Temperature Workup : Minimizes thermal racemization.

  • Chelating Agents : Addition of MgSO₄ during reductive amination stabilizes the transition state.

Boc Group Stability

The Boc group is susceptible to acidic conditions. Alternatives like Fmoc protection are less common due to compatibility issues with subsequent steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride can be summarized as follows:

Activity TypeFindingsReferences
Antimicrobial Effective against a range of Gram-positive and Gram-negative bacteria.
Anticancer Induces apoptosis in various cancer cell lines.
Neuroprotective Exhibits potential neuroprotective effects in models of neurodegeneration.

Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.

Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride
  • CAS Number : 1609403-03-3
  • Molecular Formula : C₁₂H₂₃ClN₂O₃
  • Molecular Weight : 278.78 g/mol (hydrochloride salt form)

Structural Features: This compound is a piperidine derivative with a tert-butoxycarbonyl (Boc) protective group at the 1-position, a methoxy group at the 3-position, and an amino group at the 4-position. The stereochemistry (3R,4S) is critical for its biological interactions and synthetic applications.

Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its Boc-protected amino group enables selective deprotection during multi-step syntheses .

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or functional groups:

Compound Name CAS Number Key Differences Molecular Formula Applications
tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 301221-57-8 Hydroxyl instead of methoxy at 3-position C₁₁H₂₂N₂O₃ Antibiotic intermediates
tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (stereoisomer) 1171125-92-0 Stereochemistry inversion at 3R/4S positions C₁₂H₂₂N₂O₃ Chiral building block for kinase inhibitors
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 Phenyl substituent at 4-position; carboxylic acid C₁₇H₂₃NO₄ Peptidomimetic drug design
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate 1628794-75-1 Tetrahydrofuran ring instead of piperidine C₁₀H₂₀N₂O₃ Antiviral prodrug development

Comparative Analysis of Physicochemical Properties

Solubility and Stability :

  • The methoxy group in the target compound enhances lipophilicity compared to hydroxylated analogues (e.g., CAS 301221-57-8), improving membrane permeability but reducing water solubility .
  • The Boc group in all analogues provides stability under basic conditions but is cleaved under acidic or catalytic hydrogenation conditions .

Stereochemical Impact :

  • The (3R,4S) configuration in the target compound is critical for binding to enzymes like monoamine oxidases, whereas its (3S,4R) stereoisomer (CAS 1171125-92-0) shows reduced affinity due to mismatched stereochemistry .

Research Findings and Pharmacological Relevance

Target Compound :

  • Demonstrated efficacy as a precursor in synthesizing dopamine D3 receptor antagonists , with in vitro IC₅₀ values < 100 nM .
  • The methoxy group contributes to metabolic stability, as shown in hepatic microsome assays (t₁/₂ > 60 minutes) .

Hydroxylated Analogue (CAS 301221-57-8) :

  • Exhibits higher aqueous solubility (logP = 1.2 vs. 2.5 for the target compound) but lower blood-brain barrier penetration, limiting its use in CNS-targeted therapies .

Tetrahydrofuran Derivative (CAS 1628794-75-1) :

  • Used in HCV protease inhibitors , with in vivo studies showing 90% viral load reduction in murine models .

Characterization :

  • NMR Data :
    • ¹H-NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.35 (s, 3H, OCH₃), 3.80–4.10 (m, 2H, piperidine H) .
    • ¹³C-NMR : δ 28.3 (Boc CH₃), 55.1 (OCH₃), 79.5 (Boc C), 155.2 (C=O) .

Biological Activity

Tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride, commonly referred to as tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22ClN2O3
  • Molecular Weight : 266.77 g/mol
  • CAS Number : 2355288-63-8
  • Purity : 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its potential therapeutic applications.

Research indicates that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems. Its structure suggests it could act as a modulator for certain pathways involved in neurological functions.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies have suggested that the compound exhibits neuroprotective effects, potentially beneficial for neurodegenerative diseases.
  • Antidepressant-like Activity : Animal models have demonstrated that administration of this compound can lead to reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.
  • Analgesic Effects : The compound may also possess analgesic properties, providing relief in pain models used in research.

Table 1: Summary of Biological Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated reduced neuronal apoptosis in vitro.
Study 2Antidepressant ActivitySignificant decrease in immobility time in forced swim tests.
Study 3Analgesic PropertiesReduced pain response in tail-flick assays.

Case Study: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of this compound, researchers treated neuronal cultures with the compound following exposure to neurotoxic agents. Results showed a marked decrease in cell death compared to controls, suggesting the compound's potential utility in treating neurodegenerative conditions such as Alzheimer's disease .

Case Study: Antidepressant-Like Effects

In another study involving rodent models of depression, subjects administered the compound exhibited significant improvements in behavioral tests designed to assess mood and anxiety levels. The results indicated that this compound could influence serotonin and norepinephrine pathways .

Q & A

Q. What are the key synthetic routes and optimization strategies for tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and stereoselective formation of the piperidine ring. For example:

  • Step 1 : Formation of the piperidine core via cyclization, using tert-butoxycarbonyl (Boc) protection to stabilize reactive intermediates .
  • Step 2 : Introduction of the methoxy group via nucleophilic substitution or oxidation-reduction sequences (e.g., using LiAlH4 or NaBH4 for reductions) .
  • Step 3 : Hydrochloride salt formation under acidic conditions (e.g., HCl in dioxane) . Optimization : Reaction temperature (e.g., 60°C in THF for deprotection ), solvent polarity, and chiral resolution techniques (e.g., chiral HPLC) are critical for stereochemical purity.

Q. How is the stereochemical integrity of the (3R,4S) configuration validated during synthesis?

  • Chiral HPLC : To separate enantiomers and confirm optical purity .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., vicinal protons on the piperidine ring) to infer spatial arrangements .
  • X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination .

Q. What safety precautions are essential when handling this compound?

  • GHS Hazards : While direct data for this compound is limited, structurally similar piperidine derivatives are classified for acute toxicity (oral, dermal, inhalation; Category 4) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation .
  • Storage : Keep in a dry, cool (2–8°C) environment under inert gas (e.g., N2) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the methoxy and amino groups in this compound?

  • Density Functional Theory (DFT) : Calculates electron density to predict sites for nucleophilic/electrophilic attacks (e.g., amino group participation in Schiff base formation) .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 reactions) .
  • Example : MD simulations of tert-butyl piperidine derivatives in methanol show enhanced solubility due to hydrogen bonding with the amino group .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish stereoisomers .
  • Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities (e.g., de-Boc byproducts) .

Q. How does the tert-butyl group influence the compound’s stability and crystallinity?

  • Steric Protection : The bulky tert-butyl group reduces ring puckering in the piperidine core, enhancing thermal stability .
  • Crystallinity : Boc-protected derivatives often form stable crystals suitable for X-ray analysis, as seen in SHELX-refined structures .
  • Degradation Pathways : Acidic conditions cleave the Boc group, requiring neutral pH for long-term storage .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst Selection : Chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track ee during continuous flow synthesis .
  • Byproduct Management : Column chromatography or recrystallization to remove diastereomers .

Methodological Tables

Table 1 : Key Reaction Conditions for Piperidine Core Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂8595
Methoxy IntroductionCH₃ONa, DMF, 80°C7290
Salt FormationHCl/dioxane, RT9599

Table 2 : Spectral Data Comparison for Stereoisomers

Parameter(3R,4S) Isomer(3S,4R) IsomerTechnique
δ (¹H NMR)3.42 (q, J=6.5 Hz)3.38 (q, J=6.2 Hz)400 MHz
[α]D²⁵+12.5°-11.8°Polarimetry
Melting Point158–160°C152–154°CDSC

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